molecular formula C14H12N4OS B2875957 N-(pyridin-4-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide CAS No. 1235134-21-0

N-(pyridin-4-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide

Cat. No. B2875957
CAS RN: 1235134-21-0
M. Wt: 284.34
InChI Key: AKLQVYVJHNSJOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(pyridin-4-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide, also known as PTC-209, is a small molecule inhibitor that has gained attention for its potential use in cancer treatment. PTC-209 was first discovered by researchers at the Pennsylvania State University in 2010, and since then, it has been the subject of numerous studies investigating its mechanism of action and potential therapeutic applications.

Scientific Research Applications

Synthesis and Biological Activities

N-(pyridin-4-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide and its derivatives exhibit a broad range of biological activities. For instance, the synthesis of pyridine thiazole derivatives has been studied for their antimicrobial and antitumor activities. In particular, two zinc(II) complexes with pyridine thiazole derivatives were prepared, and both showed enhanced biological activity compared to their free ligands. Some compounds demonstrated specificity against certain bacteria or cancer cell lines, highlighting the potential of these derivatives in developing novel bioactive materials (X. Zou et al., 2020).

Chemical Properties and Tautomerism

The chemical properties of related compounds, such as N-(Pyridin-2-yl)thiazol-2-amine, have been explored to understand their versatility in therapeutic applications. Quantum chemical analysis reveals six competitive isomeric structures, with some exhibiting divalent N(I) character. This study suggests a dynamic competition between thiazole and pyridine groups for accommodating the tautomeric hydrogen, affecting their electron donating properties. This insight into electron distribution and tautomeric preferences could inform the design of new compounds with enhanced therapeutic potential (Sonam Bhatia et al., 2013).

Antimycobacterial Activity

Further research has focused on the design and synthesis of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors. One promising compound demonstrated significant activity against various tests, including an MS GyrB ATPase assay, indicating its potential as an antituberculosis agent. This study exemplifies the therapeutic applications of thiazole derivatives in addressing tuberculosis, a major global health challenge (V. U. Jeankumar et al., 2013).

Antimicrobial and Anticancer Applications

Additionally, the synthesis and in vitro antimicrobial activity of new amino acids and peptides containing thiazole and oxazole moieties have been explored. These compounds showed moderate antibacterial activity against various Gram-positive and Gram-negative bacteria, fungi, and yeast, indicating their potential as antimicrobial agents. The study underscores the versatility of thiazole derivatives in developing new antimicrobial strategies (M. Stanchev et al., 1999).

properties

IUPAC Name

N-(pyridin-4-ylmethyl)-2-pyrrol-1-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4OS/c19-13(16-9-11-3-5-15-6-4-11)12-10-20-14(17-12)18-7-1-2-8-18/h1-8,10H,9H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKLQVYVJHNSJOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NC(=CS2)C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.